Cas no 21490-63-1 (trans-2,3-Epoxybutane)

Technical Introduction: trans-2,3-Epoxybutane trans-2,3-Epoxybutane (C₄H₈O) is a cyclic ether characterized by its epoxy functional group bridging the 2- and 3-positions of a butane backbone in a trans configuration. This compound is valued for its reactivity as an electrophile in ring-opening reactions, making it useful in organic synthesis for producing diols, alcohols, and other derivatives. Its stereochemistry and strained ring structure contribute to selective reactivity in polymerization and cross-linking applications. The compound is typically handled under controlled conditions due to its volatility and potential sensitivity to moisture. Its well-defined structure ensures consistency in research and industrial processes requiring precise epoxide intermediates.
trans-2,3-Epoxybutane structure
trans-2,3-Epoxybutane structure
Product Name:trans-2,3-Epoxybutane
CAS No:21490-63-1
MF:C4H8O
MW:72.1057214736938
MDL:MFCD00005129
CID:88271
PubChem ID:30664
Update Time:2025-10-28

trans-2,3-Epoxybutane Chemical and Physical Properties

Names and Identifiers

    • trans-2,3-dimethyloxirane
    • trans-2,3-Epoxybutane
    • trans-beta-Butylene oxide
    • 3-dimethyl-trans-oxiran
    • 3-epoxy-trans-butan
    • rac-trans-butene oxide
    • trans-2,3-dimethyloxyrane
    • TRANS-2-BUTENE OXIDE
    • trans-2-butyleneoxide
    • PQXKWPLDPFFDJP-IMJSIDKUSA-N
    • 5-17-01-00061 (Beilstein Handbook Reference)
    • DTXSID401026528
    • 6189-41-9
    • NSC-24244
    • AKOS006280817
    • (2S,3S)-2,3-dimethyloxirane
    • EINECS 244-406-8
    • BP-12922
    • trans-dimethyloxirane
    • Oxirane, 2,3-dimethyl-, (2R,3R)-rel-
    • NSC24244
    • 2,3-Dimethyloxiranato(2-)
    • 10203-50-6
    • rac-(2R,3R)-2,3-dimethyloxirane
    • DTXSID40920536
    • MFCD00005129
    • (2S,3S)-2,3-epoxy-butane
    • rel-(2R,3R)-2,3-dimethyloxirane
    • 21490-63-1
    • BRN 0079772
    • WAA49063
    • EN300-6494291
    • CCRIS 3759
    • Trans(2S 3S)-2,3-Epoxybutane
    • (2S, 3S)-2, 3-dimethyloxirane
    • trans-2-Butylene oxide
    • G28972
    • MDL: MFCD00005129
    • Inchi: 1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
    • InChI Key: PQXKWPLDPFFDJP-IMJSIDKUSA-N
    • SMILES: O1[C@@H](C)[C@@H]1C
    • BRN: 79772

Computed Properties

  • Exact Mass: 72.05750
  • Monoisotopic Mass: 72.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 36.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 12.5A^2

Experimental Properties

  • Color/Form: Colorless liquid, recognizable odor 2. density (g/ml, 25/4 ℃)
  • Density: 0.807 g/mL at 20 °C(lit.)
  • Melting Point: -85°C
  • Boiling Point: 54-55°C
  • Flash Point: -26°C
  • Refractive Index: n20/D 1.373
  • Water Partition Coefficient: Soluble in water(95g/L).
  • PSA: 12.53000
  • LogP: 0.79360
  • Sensitiveness: Moisture Sensitive
  • Vapor Pressure: No data available
  • Solubility: Soluble in water(95g/L).

trans-2,3-Epoxybutane Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 3271 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: S16-S23-S26-S36/37/39
  • FLUKA BRAND F CODES:21
  • RTECS:EK3855040
  • Hazardous Material Identification: F Xi
  • HazardClass:3
  • PackingGroup:II
  • Safety Term:S16;S23;S26;S36/37/39
  • Risk Phrases:R11; R20/21/22; R36/37/38
  • Packing Group:II
  • Storage Condition:Store at 4 ° C, -4 ° C is better

trans-2,3-Epoxybutane Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

trans-2,3-Epoxybutane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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21490-63-1
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$ 50.00 2022-06-05
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abcr
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abcr
AB105153-5 g
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Additional information on trans-2,3-Epoxybutane

Introduction to trans-2,3-Epoxybutane (CAS No. 21490-63-1)

trans-2,3-Epoxybutane, with the chemical formula C₄H₈O, is a significant compound in the field of organic chemistry and industrial applications. Its CAS number, CAS No. 21490-63-1, uniquely identifies it in scientific literature and databases. This compound is particularly valued for its role in chemical synthesis, serving as a versatile intermediate in the production of various chemicals and materials.

The structure of trans-2,3-Epoxybutane features a cyclic ether moiety, which makes it highly reactive and useful in polymerization reactions. The epoxy group (–O–) in its molecular structure allows it to undergo ring-opening reactions, making it a valuable building block for synthesizing polymers, resins, and other complex molecules. These properties have led to its extensive use in industrial processes, particularly in the manufacturing of adhesives, coatings, and sealants.

In recent years, research on trans-2,3-Epoxybutane has focused on its potential applications in pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions makes it a promising candidate for drug synthesis. For instance, studies have explored its use in the preparation of chiral epoxides, which are crucial intermediates in the development of enantiomerically pure drugs. These drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

One of the most intriguing aspects of trans-2,3-Epoxybutane is its role in green chemistry initiatives. Researchers are increasingly interested in developing sustainable chemical processes that minimize waste and reduce environmental impact. The reactivity of this compound allows for efficient transformations with high yields, making it an attractive option for green synthesis methods. Additionally, its use in catalytic processes can help reduce the reliance on harsh reagents and solvents, aligning with global efforts to promote eco-friendly chemistry.

The industrial significance of CAS No. 21490-63-1 extends beyond its role as a synthetic intermediate. It is also used in the production of specialty chemicals that find applications in various sectors. For example, derivatives of trans-2,3-Epoxybutane have been investigated for their potential use as corrosion inhibitors and surfactants. These applications highlight the compound's versatility and its importance in addressing practical challenges across multiple industries.

Recent advancements in computational chemistry have further enhanced our understanding of trans-2,3-Epoxybutane. Molecular modeling studies have provided insights into its reactivity mechanisms and have helped predict new synthetic pathways. These computational tools are invaluable for designing experiments and optimizing reaction conditions, thereby accelerating the development of new materials and pharmaceuticals.

The pharmaceutical industry has shown particular interest in exploring the therapeutic potential of compounds derived from CAS No. 21490-63-1. Research has indicated that epoxy-containing molecules can interact with biological targets in unique ways, offering opportunities for drug discovery. For instance, studies have demonstrated that certain epoxide derivatives exhibit anti-inflammatory and antimicrobial properties. These findings underscore the importance of continued research into this class of compounds.

In conclusion, trans-2,3-Epoxybutane represents a fascinating compound with broad applications across multiple scientific and industrial domains. Its unique chemical properties make it indispensable in synthetic chemistry, while its potential roles in pharmaceuticals and green chemistry highlight its importance for future advancements. As research continues to uncover new uses for this compound, its significance is likely to grow even further.

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